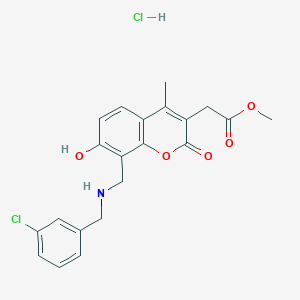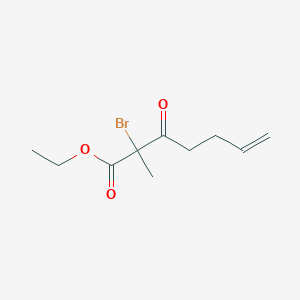
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C10H15BrO3. It is characterized by the presence of a heptenoic acid backbone with a bromine atom, a methyl group, and an oxo group attached to the second carbon, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester typically involves the esterification of 6-heptenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The bromination and introduction of the oxo group can be achieved through a series of reactions involving bromine and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxo group play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar structure with a shorter carbon chain.
Heptanoic acid, 3-bromo-2-oxo-, ethyl ester: Similar structure with different positioning of the bromine and oxo groups.
Uniqueness
6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups and the presence of a double bond in the heptenoic acid backbone
Propiedades
Número CAS |
921226-71-3 |
|---|---|
Fórmula molecular |
C10H15BrO3 |
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-methyl-3-oxohept-6-enoate |
InChI |
InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3 |
Clave InChI |
KZMPAKWKNQZWHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(=O)CCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



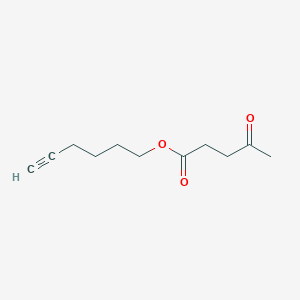
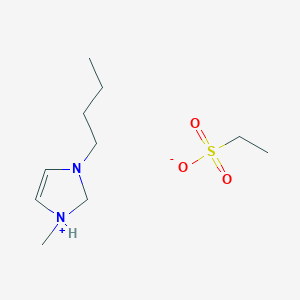

![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
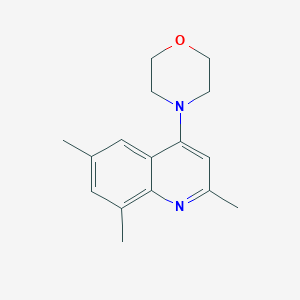

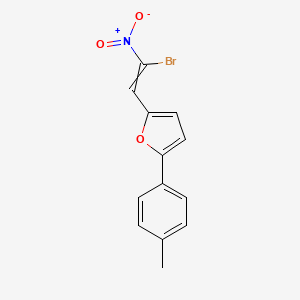
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)

